N-(2-chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(2-Chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyridazine core substituted with a 2-methylphenyl group and a 2-chlorophenyl carboxamide moiety.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O/c1-16-6-2-3-7-17(16)19-10-11-21(26-25-19)27-12-14-28(15-13-27)22(29)24-20-9-5-4-8-18(20)23/h2-11H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTXKTDCYIVLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Coupling Reactions: The final step involves coupling the pyridazine and piperazine rings with the 2-chlorophenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-(2-chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in neurological signaling or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the GABAergic or dopaminergic pathways in the nervous system or inhibit key enzymes in cancer cell metabolism.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Structural Variations
Piperazine vs. Piperidine Scaffolds
- HTS012021 (N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide) replaces the piperazine ring with a piperidine scaffold. Piperidine’s reduced nitrogen count may alter binding kinetics due to decreased hydrogen-bonding capacity. This modification could reduce target affinity compared to the piperazine-based parent compound .
Pyridazine vs. Triazolo-Pyridazine Derivatives
- N-(4-Chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide () introduces a triazolo ring fused to pyridazine. However, this may also increase metabolic instability due to higher hydrophobicity .
Substituent Effects on Pharmacological Properties
Aromatic Substituents
- Compound 8b (): Features a 4-chloro-3-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the 2-chlorophenyl group in the target compound. However, steric bulk may reduce binding pocket compatibility .
- A4 (N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide, ): Substitutes pyridazine with a dihydroquinazolinylmethyl group.
Electron-Withdrawing vs. Electron-Donating Groups
- PKM-833 (): Contains a chroman-4-yl group with a trifluoromethyl substituent. The electron-withdrawing CF₃ group enhances brain penetration and FAAH inhibition potency, whereas the target compound’s 2-methylphenyl group (electron-donating) may prioritize peripheral activity .
Melting Points and Solubility
Higher melting points in 8b and A4 correlate with crystalline stability but may reduce aqueous solubility. The target compound’s lower molecular weight (~435) suggests improved bioavailability compared to 8b (530) .
Key Research Findings and Implications
- Enzyme Selectivity : Piperazine-carboxamides with electron-withdrawing groups (e.g., CF₃ in PKM-833) show enhanced CNS activity, while 2-methylphenyl/2-chlorophenyl derivatives may favor peripheral targets .
- Metabolic Stability : Bulky substituents (e.g., trifluoromethyl in 8b) reduce CYP450-mediated metabolism, whereas pyridazine cores may undergo oxidative degradation .
- Receptor Binding : Triazolo-pyridazine derivatives () exhibit stronger π-π interactions, but the target compound’s simplicity offers a balance between affinity and synthetic feasibility .
Biological Activity
N-(2-chlorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure features a piperazine ring, a pyridazine core, and various aromatic substitutions, which contribute to its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 420.95 g/mol. The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H27ClN4 |
| Molecular Weight | 420.95 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The piperazine moiety enhances its binding affinity, while the chlorophenyl and methylphenyl groups may influence its pharmacokinetic properties.
Interaction with Biological Targets
Research indicates that compounds similar to this compound often exhibit significant binding affinities towards protein targets implicated in cancer and inflammation pathways. Detailed studies on its pharmacodynamics are necessary to elucidate the precise mechanisms through which it exerts its effects.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in animal models. It appears to modulate inflammatory cytokine production, thereby reducing tissue damage and promoting healing in models of acute inflammation.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12 µM.
- Inflammation Model : In a murine model of acute inflammation, treatment with this compound significantly reduced paw edema compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions (e.g., using carbodiimide-based coupling agents), and purification via column chromatography or recrystallization. Key parameters to optimize include solvent polarity (e.g., DMF or THF), temperature (60–100°C for coupling steps), and stoichiometric ratios of precursors. For example, piperazine-carboxamide derivatives often require controlled reaction times to avoid side-product formation . Yield improvements (e.g., from 45% to >70%) can be achieved by substituting traditional bases with milder alternatives like triethylamine .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions and piperazine-ring conformation .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for related piperazine-carboxamide derivatives .
- HPLC with UV/Vis detection (≥95% purity threshold) to quantify impurities from synthetic byproducts .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Initial screening should prioritize:
- Cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative potential .
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
- Antimicrobial testing via broth microdilution (MIC determination) against Gram-positive/negative strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups influencing target affinity?
- Methodological Answer :
- Step 1 : Synthesize analogues with targeted substitutions (e.g., halogenation at the chlorophenyl ring, pyridazine-to-pyrimidine swaps) .
- Step 2 : Test derivatives in dose-response assays (e.g., IC50 determination) against primary targets (e.g., dopamine D3 receptors or PARP enzymes) .
- Step 3 : Use statistical tools (e.g., PCA or QSAR modeling) to correlate structural features (logP, H-bond donors) with activity. For example, showed that removing the carboxamide linker reduced D3R binding affinity by >100-fold, highlighting its critical role .
Q. What strategies resolve contradictory data regarding the compound’s efficacy across experimental models?
- Methodological Answer :
- Replicate studies under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability.
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor activity) .
- Meta-analysis of published IC50 values (e.g., adjusting for assay type, such as radioligand vs. fluorescence-based) to identify outliers .
Q. What in silico methods predict the compound’s interaction with biological targets, and how can these inform experimental design?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) to model binding poses in receptor active sites (e.g., dopamine D3R extracellular loops) .
- Molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability of predicted complexes over 100-ns trajectories.
- Free-energy calculations (MM/PBSA) to rank analogues by binding affinity before synthesis .
Q. How can molecular docking predictions be experimentally validated?
- Methodological Answer :
- Site-directed mutagenesis of predicted receptor contact residues (e.g., E2 loop in D3R) to test binding affinity changes .
- X-ray co-crystallography of the compound bound to the target protein, as done for structurally related piperazine derivatives .
- SPR/BLI assays to measure kinetic parameters (kon/koff) and correlate with docking scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
